Divinylbenzene

Description

Historical Context and Evolution in Polymer Chemistry

The journey of divinylbenzene (B73037) (DVB) in polymer science is intrinsically linked to the development of cross-linked polymers. While the concept of polymerization was taking shape in the early 20th century, the first significant breakthrough involving DVB came in 1934 when Hermann Staudinger demonstrated that copolymerizing styrene (B11656) with this compound rendered the resulting polystyrene insoluble in all solvents. soton.ac.uk This discovery was a pivotal moment, proving DVB's efficacy as a cross-linking agent and laying the groundwork for its future applications.

Prior to the widespread use of DVB, early ion exchange materials were based on natural substances like zeolites or less stable synthetic polymers. bluemaarlin.comnxedge.io In 1935, English chemists Basil Albert Adams and Eric Leighton Holmes developed phenolic-formaldehyde resins capable of ion exchange. agualatinoamerica.com However, these early resins had limitations. A major advancement occurred in the mid-1940s with the development of ion exchange resins based on the copolymerization of styrene cross-linked with this compound. bluemaarlin.comwatertechnologies.com These new resins were remarkably stable and possessed a much higher exchange capacity, capable of removing even weakly ionized acids like silicic and carbonic acid, which was a significant improvement over their predecessors. bluemaarlin.comwatertechnologies.com This innovation made the complete demineralization of water a practical reality and established styrene-divinylbenzene copolymers as the foundation for modern ion exchange technology. bluemaarlin.comagualatinoamerica.com

The evolution of DVB's use continued with the development of different resin structures. Standard gelular resins, which have a permeable membrane-like structure, met the requirements for many applications. watertechnologies.com However, for applications demanding greater physical strength, thermal stability, and resistance to chemical degradation, macroreticular or macroporous resins were developed. watertechnologies.com These resins feature discrete pores within a highly cross-linked polystyrene-divinylbenzene matrix, offering enhanced durability. watertechnologies.com

Significance in Cross-linked Polymer Systems

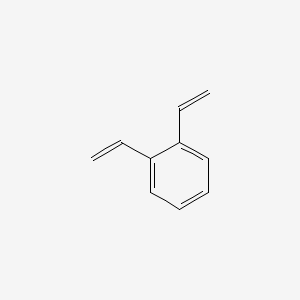

This compound is a bifunctional monomer, meaning it has two reactive vinyl groups. sigmaaldrich.comwikipedia.org This characteristic is the key to its profound significance in polymer science. When copolymerized with a monofunctional monomer like styrene, DVB's two vinyl groups can participate in different growing polymer chains, creating a three-dimensional network structure. This process is known as cross-linking.

The degree of cross-linking, which is controlled by the concentration of DVB, dictates the final properties of the polymer. taylorandfrancis.com

Low DVB content (e.g., around 0.25%) : Results in a loosely cross-linked polymer that swells significantly in solvents, forming a soft, gelatinous material. taylorandfrancis.com

Moderate DVB content (e.g., 8-12%) : Creates a general-purpose resin with a balance of rigidity and permeability, commonly used in ion exchange applications. taylorandfrancis.com

High DVB content (e.g., 25% or more) : Leads to a highly rigid and mechanically tough polymer that swells negligibly. taylorandfrancis.com

This ability to tailor the physical and chemical properties of polymers makes DVB an indispensable component in a wide array of applications:

Ion Exchange Resins : The most prominent application of DVB is in the production of ion exchange resins. bluemaarlin.comwikipedia.orglibretexts.org The cross-linked polystyrene-divinylbenzene (PS-DVB) matrix provides a stable, insoluble support for ionic functional groups, enabling the exchange of ions with a surrounding solution. libretexts.org These resins are crucial for water softening, demineralization, and purification. bluemaarlin.comwatertechnologies.commarketresearchfuture.com

Chromatography Resins : PS-DVB resins are widely used as the stationary phase in various chromatography techniques, including ion chromatography and hydrophilic interaction liquid chromatography. libretexts.orgresearchgate.netrjraap.com The controlled porosity and surface chemistry of these resins allow for the effective separation of a wide range of molecules, from small organic acids to large biomolecules like proteins and DNA. thermofisher.comnih.gov

Solid-Phase Synthesis : The insoluble and robust nature of highly cross-linked PS-DVB beads makes them excellent supports for solid-phase synthesis, most notably in the Merrifield synthesis of peptides. wikipedia.org

Adsorbents : The high surface area and tunable pore structure of macroporous PS-DVB resins make them effective adsorbents for removing organic pollutants from water and other industrial effluents. nih.gov

Academic Research Trajectories and Future Outlook

Current and future research involving this compound is focused on refining its existing applications and exploring novel material designs. The global market for this compound is projected to continue growing, driven by its established uses in water treatment and the expanding electronics and semiconductor industries. marketresearchfuture.combusinessresearchinsights.comskyquestt.com

Key research trends include:

Advanced Polymer Architectures : Researchers are exploring the synthesis of complex polymer architectures, such as hyperbranched polymers and nanogels, using DVB. acs.orgresearchgate.netresearchgate.net These materials exhibit unique properties and have potential applications in drug delivery, catalysis, and advanced coatings.

Hybrid Materials : There is growing interest in creating organic-inorganic hybrid materials by copolymerizing DVB with compounds like triethoxyvinylsilane. mdpi.com These materials combine the properties of both components and are being investigated for use as specialized sorbents and in other advanced applications. mdpi.com

Sustainable and Bio-based Alternatives : In line with the broader trend towards green chemistry, there is a push to develop more sustainable production methods for DVB and to incorporate it into bio-based polymer systems. skyquestt.comresearchgate.net For example, research is being conducted on the cationic copolymerization of vegetable oils like corn oil with styrene and DVB to create new thermosetting polymers from renewable resources. researchgate.net

Enhanced Material Properties : Scientists are investigating new ways to leverage DVB to create polymers with superior thermal stability, mechanical strength, and even electrical conductivity. mdpi.comacs.org For instance, inverse vulcanization of DVB with sulfur has been shown to produce high-refractive-index polymers with high thermal stability, suitable for infrared optics. acs.org

The future of this compound in polymer science appears robust, with ongoing research promising to expand its role in high-performance materials, sustainable technologies, and advanced manufacturing processes like 3D printing. acs.orgresearchgate.netmdpi.com

Data Tables

Table 1: Properties of this compound (Typical Technical Grade)

| Property | Value |

| Chemical Formula | C₁₀H₁₀ wikipedia.org |

| Molar Mass | 130.190 g·mol⁻¹ wikipedia.org |

| Appearance | Pale, straw-colored liquid wikipedia.org |

| Density | 0.914 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 195 °C sigmaaldrich.com |

| Solubility in Water | 0.005% (20°C) wikipedia.org |

| Common Composition | Mixture of m- and p-divinylbenzene, with ethylvinylbenzene wikipedia.org |

Table 2: Effect of this compound Content on Polymer Properties

| DVB Content | Resulting Polymer Characteristics | Primary Applications |

| Low (~0.25%) | Soft, gelatinous, high swelling capacity taylorandfrancis.com | Gels, superabsorbent polymers |

| Medium (8-12%) | Rigid, permeable, good mechanical stability taylorandfrancis.com | General-purpose ion exchange resins taylorandfrancis.com |

| High (≥25%) | Highly rigid, mechanically tough, negligible swelling taylorandfrancis.com | Macroporous resins, chromatography supports watertechnologies.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRTYDVEIRVNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10, Array | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110005 | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(divinylbenzene) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.48 | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, straw-colored liquid. | |

CAS No. |

1321-74-0, 91-14-5, 9003-69-4 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Divinylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies and Mechanistic Investigations

Traditional and Modern Synthesis Routes

The production of divinylbenzene (B73037) (DVB) is accomplished through various chemical pathways, ranging from large-scale industrial processes to more specialized, modern synthetic methods. The choice of route often depends on the desired purity, scale, and specific isomer required.

Modern organic synthesis offers several advanced methods for creating this compound and its derivatives through metal-catalyzed cross-coupling reactions. These techniques provide high selectivity and are particularly useful for producing functionalized DVB compounds.

Heck Coupling: Substituted 1,4-divinylbenzenes can be synthesized via a twofold Heck coupling reaction. researchgate.net This involves reacting corresponding 1,4-dibromo- or 1,4-diiodo-substituted benzenes with ethene in the presence of a palladium catalyst. researchgate.netacs.org One-pot processes have also been developed where 1,4-divinylbenzene (B89562) is generated in situ from terephthalaldehyde (B141574) via a Wittig reaction and subsequently used in a palladium-catalyzed Heck reaction with halobenzenes. rsc.org

Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides using a palladium catalyst, is another route to DVB derivatives. organic-chemistry.orgwiley-vch.de For example, this method has been successfully employed for the synthesis of 2,4-dinitrostyrene (B14738539) and related dinitrodivinylbenzenes. thieme-connect.com The reaction is valued for its tolerance of a wide array of functional groups. wiley-vch.de

Suzuki Coupling: While less commonly cited for the direct synthesis of DVB itself, the Suzuki-Miyaura reaction, which couples organoboron compounds with halides, is a cornerstone of modern C-C bond formation and is used to create complex molecules that may incorporate a this compound framework. nih.govmdpi.com The reaction typically involves a palladium catalyst and a base. mdpi.com For instance, porphyrin arrays have been created using 1,4-divinylbenzene in palladium-catalyzed cross-coupling reactions. nih.gov

Beyond modern cross-coupling methods, several other chemical routes for synthesizing this compound have been established, with one method dominating commercial production.

Catalytic Dehydrogenation of Diethylbenzene (DEB): This is the most common and commercially preferred method for producing DVB. scribd.comepa.gov The process involves the vapor-phase dehydrogenation of diethylbenzene (DEB) by passing it with steam over a catalyst at high temperatures, typically 600°C to 700°C. scribd.comgoogle.com Iron oxide-based catalysts, often promoted with potassium, cerium, and molybdenum, are widely used due to their low cost and high efficiency. scribd.comgoogle.comhilarispublisher.com This route yields a mixture containing m- and p-isomers of DVB and ethylvinylbenzene (EVB), with conversions of DEB reaching 70-90%. scribd.comgoogle.com

| Temperature (°C) | DEB Conversion (%) |

|---|---|

| 540 | 15 |

| 580 | Significant Increase |

| 600 | Near Optimum |

| 620 | 27 |

Pyrolysis of Diisopropylbenzene: this compound can also be synthesized by the pyrolysis of diisopropylbenzene in the presence of steam or hydrogen. scribd.com However, this method often requires very high temperatures (above 700°C), which can damage the catalyst and increase operational costs. scribd.com

Metal-Catalyzed Cross-Coupling Reactions

Polymerization Mechanisms and Kinetics

This compound is a critical crosslinking agent, and its polymerization behavior, particularly in copolymerization systems like with styrene (B11656), is governed by complex reaction kinetics.

The free radical copolymerization of styrene and this compound is a widely studied system used to produce crosslinked polymer networks for applications like ion-exchange resins. Current time information in Bangalore, IN. The kinetics of this process are complex, involving multiple reaction pathways and physical phenomena that change as the polymerization proceeds. Current time information in Bangalore, IN.

A comprehensive kinetic model for the styrene/divinylbenzene system considers several key factors:

The initiation, propagation, and termination reaction steps. Current time information in Bangalore, IN.

The different reactivities of the monomeric and pendant double bonds. Current time information in Bangalore, IN.

The influence of physical restrictions imposed by the growing polymer network. Current time information in Bangalore, IN.

The occurrence of crosslinking and cyclization reactions. Current time information in Bangalore, IN.

As free radical polymerization of DVB systems proceeds, the viscosity of the reaction medium increases dramatically, especially after the gel point. This change in the physical environment imposes diffusional limitations on the movement of molecules, causing the rates of certain reaction steps to become diffusion-controlled rather than chemically controlled. google.comCurrent time information in Bangalore, IN.

Propagation and Initiation: At very high conversion levels, the propagation reaction can also become diffusion-controlled as the mobility of even small monomer molecules is hindered. google.com Similarly, the efficiency of the initiator can be reduced due to the cage effect becoming more pronounced in the viscous medium, which is a form of diffusion control on the initiation step. Current time information in Bangalore, IN.

This compound possesses two vinyl groups, and their reactivity plays a crucial role in the formation of a crosslinked polymer network. These two double bonds exhibit different reactivities during polymerization.

Initial Polymerization: When a DVB molecule is first incorporated into a growing polymer chain, one of its vinyl groups reacts. This leaves the second vinyl group unreacted and attached to the polymer backbone as a "pendant" double bond. hilarispublisher.com

Pendant Double Bond Reactivity: The reactivity of these pendant double bonds is a critical factor that determines the rate of crosslinking and the final network structure. hilarispublisher.com The reaction of these pendant groups with other growing radicals leads to the formation of crosslinks between polymer chains. The reactivity of the pendant vinyl group can be different from that of the monomeric vinyl group, often influenced by steric hindrance from the polymer backbone. acs.org The formation of crosslinks is the key process leading to gelation and the development of the insoluble three-dimensional network. researchgate.net Kinetic investigations of styrene/DVB copolymerization have focused on determining the concentration of these remaining pendant double bonds at various stages to understand the mechanism of network formation. hilarispublisher.com

| DVB Content (wt. %) | Approximate Monomer Conversion at Gelation Point (%) |

|---|---|

| 1.0 | 20 - 30 |

| 1.5 | 15 - 20 |

| 3.0 | 5 - 10 |

Free Radical Copolymerization Kinetics of this compound Systems

Effect of Solvent, Initiator, and Crosslinker Type

The characteristics of the resulting polymer in this compound (DVB) polymerization are significantly influenced by the choice of solvent, initiator, and the type of crosslinker used.

Solvent Effects: The solvent plays a crucial role in determining the final polymer architecture. In anionic polymerization, the solvent's polarity affects the molecular weight distribution of the resulting microgels. For instance, in the synthesis of t-butylstyrene-1,4-divinylbenzene (TBS-DVB) microgels, using a polar solvent like tetrahydrofuran (B95107) (THF) leads to better control over the molecular weight of the microgels compared to a nonpolar solvent like heptane. kpi.ua This is attributed to the different mechanisms of microgel formation; in heptane, which is a poor solvent for the poly(4-vinylstyrene) blocks, micelle formation is favored. kpi.ua The polymerization then proceeds within these micelles. kpi.ua In contrast, THF is a good solvent for both the polymer arms and the initially formed block copolymer, leading to a more controlled polymerization process. kpi.ua

Initiator Effects: The type and concentration of the initiator have a profound impact on the polymerization kinetics and the properties of the final product. In the suspension copolymerization of styrene and DVB, the average particle size of the polymer beads decreases as the amount of initiator increases. researchgate.netresearchgate.net However, an optimal initiator concentration is necessary to achieve uniform, monodisperse particles without coalescence. researchgate.netresearchgate.net For example, in one study, 0.5 wt% of initiator was found to be ideal for producing smooth, monodisperse polymer particles. researchgate.net At very low initiator concentrations, the polymerization rate can be too low, leading to fused particles, while at very high concentrations, particle clusters and polydisperse particles can form. researchgate.netresearchgate.net The choice of initiator also dictates the type of polymerization (e.g., anionic, cationic, or free-radical) and, consequently, the polymer structure. For instance, anionic initiators like sec-butyllithium (B1581126) are used to synthesize star microgels with a crosslinked DVB core. kpi.ua

Crosslinker Type and Concentration: The crosslinker, which is often DVB itself, is a critical component that determines the network structure of the polymer. The concentration of DVB directly affects the degree of crosslinking. taylorandfrancis.com In styrene-DVB copolymers, a low DVB content (around 0.25%) results in a soft, gelatinous material that swells significantly, whereas a high DVB content (around 25%) produces a mechanically tough material with negligible swelling. taylorandfrancis.com The reactivity of the crosslinker also plays a role. For example, in the free-radical copolymerization of styrene and DVB, the bifunctional DVB monomer is more reactive and is consumed more readily than the monofunctional styrene monomer. researchgate.net The identity and amount of the crosslinker also influence the swelling behavior of the polymer beads in a monomer, which in turn affects subsequent interfacial polymerization and scaffold formation. osti.gov Beads with a lower crosslinker concentration swell more and form more robust scaffolds. osti.gov

The following table summarizes the effects of these parameters on DVB polymerization:

| Parameter | Effect | Research Finding |

| Solvent | Influences molecular weight control and polymerization mechanism. kpi.ua | Polar solvents like THF provide better molecular weight control in anionic polymerization of TBS-DVB microgels compared to nonpolar solvents like heptane. kpi.ua |

| Initiator | Affects particle size, uniformity, and polymerization rate. researchgate.netresearchgate.net | In suspension polymerization, increasing initiator concentration generally decreases particle size, but an optimal concentration is needed for monodispersity. researchgate.netresearchgate.net |

| Crosslinker | Determines the degree of crosslinking, mechanical properties, and swelling behavior. taylorandfrancis.comosti.gov | Higher DVB concentration leads to a more rigid, less swellable polymer network. taylorandfrancis.com The type of crosslinker affects the swelling and subsequent scaffold formation in interfacial polymerization. osti.gov |

Crosslinking and Cyclization Reactions

During the polymerization of this compound, two competing reactions involving the pendant vinyl groups are crucial in determining the final network structure: intermolecular crosslinking and intramolecular cyclization.

Crosslinking is the process where a growing polymer chain reacts with a pendant vinyl group on another polymer chain, leading to the formation of a three-dimensional network. itu.edu.trpolimi.it This is the fundamental reaction responsible for gelation and the formation of an insoluble polymer network. itu.edu.tr The rate of crosslinking is dependent on the concentration of both the growing radicals and the pendant vinyl groups. itu.edu.tr

Cyclization , on the other hand, is an intramolecular reaction where a growing radical at the end of a polymer chain reacts with a pendant vinyl group on the same chain. itu.edu.tritu.edu.tr This reaction consumes pendant vinyl groups without contributing to the formation of an extended network. polimi.it Cyclization is more prevalent in the early stages of polymerization, especially in dilute solutions, where the polymer chains are highly diluted by the monomer and solvent. itu.edu.tr This leads to the formation of internally crosslinked, microgel-like structures. itu.edu.tr

The balance between crosslinking and cyclization is influenced by several factors, including monomer concentration and the presence of a comonomer. A kinetic model applied to the free-radical polymerization of 1,4-divinylbenzene in toluene (B28343) revealed that a significant fraction of pendant vinyls (30-60%) are consumed by cyclization reactions. itu.edu.tr The study also indicated the occurrence of multiple cross-linking reactions, where a single pendant vinyl group is involved in the formation of multiple crosslinks. itu.edu.tr The reactivity of pendant vinyl groups in intermolecular crosslinking was found to be significantly lower than the reactivity of the monomeric vinyl groups. itu.edu.tr

The table below summarizes the key aspects of crosslinking and cyclization reactions in DVB polymerization:

| Reaction | Description | Key Factors |

| Crosslinking | Intermolecular reaction between a growing chain and a pendant vinyl group on another chain, leading to network formation. itu.edu.trpolimi.it | Dependent on the concentration of growing radicals and pendant vinyl groups. itu.edu.tr |

| Cyclization | Intramolecular reaction between a growing radical and a pendant vinyl group on the same chain. itu.edu.tritu.edu.tr | Favored in dilute solutions and in the early stages of polymerization. itu.edu.tr |

Autoacceleration Phenomena

Autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, is a phenomenon observed in free-radical polymerization, including that of this compound. It is characterized by a significant increase in the rate of polymerization and a corresponding increase in the molecular weight of the polymer. researchgate.netitu.edu.tr

In the context of styrene-divinylbenzene copolymerization via suspension, autoacceleration has been observed even at low conversions. researchgate.net The extent of this acceleration is influenced by the concentrations of the monomer, crosslinker (DVB), and initiator. researchgate.net Studies on the heterogeneous polymerization of maleic anhydride-styrene-divinylbenzene also show a rapid increase in the polymerization rate at the early stages, indicative of the autoacceleration effect. itu.edu.tr

While it has been suggested that the onset of autoacceleration is linked to the entanglement of polymerizing chain radicals, research has shown that the gel effect can occur even in the absence of entanglements. acs.org Experiments conducted under conditions that delay or prevent entanglement formation, such as high initiator or chain transfer agent concentrations, still exhibit autoacceleration. acs.org This suggests that while entanglements can contribute to the phenomenon, they are not a necessary precondition for its occurrence. acs.org The polymerization of DVB can be exothermic and may lead to autoacceleration, which can cause a rapid rise in temperature and pressure if not controlled. scribd.com

Anionic Solution Polymerization of this compound Copolymers

Anionic polymerization offers a controlled method for synthesizing polymers with well-defined architectures. When applied to this compound (DVB), it allows for the creation of unique structures such as star-shaped polymers and microgels.

Association of Anionic Initiators

Anionic initiators, particularly organolithium compounds like butyllithium (B86547) (BuLi), are known to exist as associated species (dimers, tetramers, or higher aggregates) in nonpolar hydrocarbon solvents. rsc.org This association has a significant impact on the initiation and propagation steps of the polymerization. The degree of association depends on the specific initiator and the solvent used. rsc.org

During the anionic polymerization of butadiene, for example, the association of lithium-based initiators can influence the microstructure of the resulting polymer. rsc.org The associated initiators can hinder the attack of the monomer at certain positions, thereby affecting the ratio of 1,4- to 1,2-addition. rsc.org In the context of DVB polymerization, the association of initiators like BuLi affects the number of active centers and the rate of initiation. itu.edu.tr The concentration of the initiator is a critical parameter; at high initiator concentrations, the polymerization and crosslinking reactions are very fast. itu.edu.tr

The equilibrium between the associated and the active monomeric form of the initiator is a key factor. The rate of polymerization is often dependent on the concentration of the unassociated initiator species. The association of anionic initiators is a crucial consideration for achieving controlled polymerization and obtaining polymers with desired properties.

Formation of Branched Polymer Structures

Anionic polymerization of DVB can lead to the formation of soluble, branched polymers under specific conditions, avoiding the formation of a crosslinked gel. nih.gov This is typically achieved by carefully controlling the reaction conditions to favor the formation of branched structures over an infinite network.

One approach to synthesizing highly branched polymers is through the copolymerization of a monovinyl monomer, like isoprene, with DVB in the presence of a chain transfer agent. nih.govrsc.org In this "Strathclyde route" adapted for anionic polymerization, toluene can act as both a solvent and a chain transfer agent. nih.govrsc.org The chain transfer to the solvent helps to prevent gelation. nih.govrsc.org The use of a polar modifier like tetramethylethylenediamine (TMEDA) can also influence the reaction. nih.govrsc.org The resulting polymers are highly branched and soluble, with broad molecular weight distributions. nih.gov

The solubility of the polymer formed in the anionic polymerization of DVB is often attributed to the lower reactivity of the pendant vinyl groups on the polymer chain compared to the vinyl groups of the DVB monomer. nih.gov This difference in reactivity delays the onset of extensive crosslinking.

In the homogeneous anionic polymerization of 1,4-DVB in dilute solutions, the formation of linear or branched, soluble poly(4-vinylstyrene) chains occurs during the course of monomer conversion. itu.edu.tr The formation of microgels or macrogels only begins towards the end of the monomer conversion. itu.edu.tr By carefully selecting the concentrations of DVB and the initiator, it is possible to synthesize reactive microgels while avoiding macrogelation. itu.edu.tr

Suspension Polymerization Mechanisms

Suspension polymerization is a widely used industrial process for producing polymer beads, including those made from styrene and this compound. In this heterogeneous polymerization technique, the monomer, or a mixture of monomers, is dispersed as droplets in a continuous phase, typically water. researchgate.netgoogle.com An initiator, which is soluble in the monomer phase, is used to initiate the polymerization within each droplet. google.com A suspending agent or stabilizer is added to the aqueous phase to prevent the droplets from coalescing.

The mechanism involves the following key steps:

Droplet Formation: The monomer phase, containing the initiator, is mechanically dispersed in the aqueous phase with the aid of a suspending agent and agitation. This creates a suspension of monomer droplets. google.com

Initiation and Polymerization: The initiator decomposes, typically upon heating, to form free radicals, which initiate polymerization within the monomer droplets. Each droplet acts as a small bulk polymerization reactor. google.com

Particle Growth and Solidification: As polymerization proceeds, the monomer is converted to polymer, and the droplets gradually solidify into solid polymer beads. The size and size distribution of the final beads are influenced by factors such as the agitation speed, the type and concentration of the suspending agent, and the monomer-to-water ratio. researchgate.netresearchgate.net

In the case of styrene-DVB copolymerization, a porogenic agent (a solvent for the monomer but a non-solvent for the polymer) is often included in the monomer phase to create porous beads. researchgate.net As the polymer forms and precipitates within the droplet, the porogen creates pores in the final bead structure. researchgate.net The type and amount of the porogen have a significant impact on the porosity and surface area of the resulting beads. researchgate.net

A variation of this technique involves introducing the monomer mixture containing the initiator into the aqueous phase at a constant rate from the bottom of the reactor. google.com This method is claimed to produce resin beads with a more uniform particle size. google.com The polymerization is typically carried out at elevated temperatures in multiple stages. google.com

Micelle Formation and Particle Growth

Crosslinking Copolymerization with Co-monomers

This compound is frequently copolymerized with other monomers, most notably styrene, to create crosslinked polymer networks. taylorandfrancis.com This process is integral to the production of materials like ion-exchange resins. taylorandfrancis.com The concentration of DVB determines the degree of crosslinking, which in turn dictates the mechanical and physical properties of the resulting polymer. taylorandfrancis.com For instance, low DVB content (around 0.25%) results in a soft, gelatinous material, while high content (around 25%) produces a tough, rigid polymer. taylorandfrancis.com

The morphology of the resulting copolymer is highly dependent on the polymerization conditions. In precipitation polymerization, the copolymerization of DVB with monomers like acrylic acid can yield various morphologies, including soluble polymers, microgels, microspheres, and coagulum, depending on the solvent composition and crosslinking degree. researchgate.net For example, in the copolymerization of DVB and maleic anhydride, the morphology can shift from microspheres and microgels to macrogels as the volume fraction of a good solvent like methyl ethyl ketone increases. researcher.life

In suspension polymerization of styrene and DVB, increasing the DVB concentration can lead to harder and more shrunken particle surfaces. future4200.com The morphology can also be influenced by the presence of other components; for instance, the incorporation of iron particles during suspension polymerization significantly alters the particle morphology. redalyc.org

Solvent composition plays a critical role in determining the final polymer morphology in precipitation copolymerization. mcmaster.caresearcher.life A change in the solvency of the continuous phase can cause a transition from microgels to microspheres. researchgate.net Decreasing the solvency of the reaction medium generally promotes the formation of more contracted, dense microspheres. mcmaster.ca For instance, in the copolymerization of DVB and acrylic acid, using a mixed solvent of ethanol (B145695) and water, an increased water content can change the surface morphology from smooth to rambutan-like due to enhanced polarity and hydrogen bonding. researchgate.net

Monomer loading also affects the polymerization outcome. In the precipitation copolymerization of DVB and maleic anhydride, monomer loading was found to influence the observed morphologies. mcmaster.ca In the synthesis of poly(styrene-co-divinylbenzene) microspheres via precipitation polymerization, the total monomer concentration was a key parameter. future4200.com

Morphological Development in Copolymerization

Green Chemistry Approaches in this compound Synthesis and Polymerization

In recent years, there has been a growing focus on developing more environmentally friendly methods for chemical synthesis and polymerization. univook.com Green chemistry principles aim to reduce waste, use safer solvents, and improve energy efficiency. univook.com

For this compound, green chemistry approaches are being explored in both its synthesis and subsequent polymerization. This includes the use of renewable raw materials and safer, less toxic solvents. univook.com For example, research has focused on replacing traditional solvents like acetonitrile (B52724) in precipitation polymerization with more benign alternatives. researchgate.net The development of solid-supported catalysts, such as those based on polystyrene-divinylbenzene, is another area of interest for creating cleaner synthetic processes. ijcea.org

In the context of applications, DVB-based resins are being utilized in green chemistry protocols. For example, diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene resin, an alternative to traditional DVB-crosslinked resins, has been shown to be effective in solid-phase peptide synthesis using environmentally friendly solvents. rsc.org This demonstrates a move towards more sustainable applications of DVB-derived materials. Furthermore, the shift from solvent-based to water-based (emulsion) products in industries like paints and adhesives, which often utilize DVB copolymers, is driven by the need to reduce volatile organic compounds (VOCs). sanyo-chemical.co.jp

Sustainable Synthesis Routes